2,2',3,4,4',5',6-Heptabromodiphenyl ether

Catalog No.
S649780
CAS No.
207122-16-5
M.F
C12H3Br7O
M. Wt
722.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,4,4',5',6-Heptabromodiphenyl ether

CAS Number

207122-16-5

Product Name

2,2',3,4,4',5',6-Heptabromodiphenyl ether

IUPAC Name

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene

Molecular Formula

C12H3Br7O

Molecular Weight

722.5 g/mol

InChI

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H

InChI Key

ILPSCQCLBHQUEM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

Synonyms

1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene; 2,2’,3,4,4’,5’,6-Heptabromodiphenyl Ether; PBDE 183;

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

The exact mass of the compound 2,2',3,4,4',5',6-Heptabromodiphenyl ether is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183, CAS 207122-16-5) is a highly brominated flame retardant congener that serves as the universally recognized analytical marker for commercial OctaBDE formulations[1]. In environmental and toxicological testing, high-purity BDE-183 is procured primarily as a certified reference material (CRM) to calibrate gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) workflows [2]. Beyond its role in source apportionment, it is a critical mechanistic intermediate used to track the reductive debromination of fully brominated decabromodiphenyl ether (BDE-209) in remediation models [3]. Its specific procurement is driven by the need for exact stoichiometric quantification in regulatory compliance assays, such as ISO 22032, where generic congener substitution is analytically invalid[2].

Procurement Fit

Standard Type Single-congener PBDE analytical reference standard
Regulatory Context Octa-BDE marker congener under Stockholm Convention / ISO 22032
Research Use Environmental monitoring, source apportionment, fate and toxicology studies

Substituting pure BDE-183 with crude commercial OctaBDE mixtures or alternative marker congeners (such as BDE-47 or BDE-209) fundamentally compromises analytical integrity. Crude mixtures lack the precise congener mass fractions required to establish accurate relative response factors (RRFs) or to perform isotopic dilution mass spectrometry[1]. Furthermore, using BDE-47 (a PentaBDE marker) or BDE-209 (a DecaBDE marker) as proxies fails because each congener exhibits distinct gas chromatographic retention times, thermal stabilities, and biological partition coefficients [2]. In environmental fate studies, BDE-183 must be quantified independently because it acts as the primary hepta-brominated intermediate in the degradation of BDE-209; substituting it obscures the specific meta- and ortho-bromine removal pathways essential for evaluating bioremediation or zero-valent iron catalyst efficacy [3].

Substitution Risk

Congener-specific photolytic half-life

BDE-183 degrades orders of magnitude faster than lower-brominated congeners; substitution alters fate-model input parameters.

Co-elution with BDE-175

Unverified congener mixtures may misidentify BDE-183/BDE-175 on standard HRGC columns, compromising source attribution.

Unique non-hormetic cytotoxicity profile

BDE-183 does not induce biphasic dose-response in human cell lines; generic PBDE substitution may confound mixture study designs.

Source Apportionment Specificity for OctaBDE Formulations

BDE-183 is the dominant hepta-brominated congener in commercial OctaBDE mixtures, making it the definitive marker for identifying OctaBDE contamination in environmental matrices [1]. While BDE-47 and BDE-99 indicate PentaBDE sources, and BDE-209 indicates DecaBDE sources, BDE-183 constitutes up to 42% of the congener profile in commercial OctaBDE [1]. Consequently, analytical workflows must utilize pure BDE-183 standards to accurately differentiate OctaBDE accumulation from other polybrominated diphenyl ether (PBDE) technical mixtures in dust, sediment, and biological samples [2].

Evidence DimensionCommercial mixture marker abundance
Target Compound DataBDE-183 (Primary indicator, ~42% of commercial OctaBDE)
Comparator Or BaselineBDE-47 / BDE-209 (Indicators for PentaBDE and DecaBDE, absent in OctaBDE)
Quantified DifferenceBDE-183 uniquely identifies the OctaBDE source signature, whereas alternative markers cannot resolve this specific technical mixture.
ConditionsEnvironmental dust and sediment source apportionment

Buyers must procure BDE-183 to legally and scientifically attribute PBDE contamination to specific banned OctaBDE commercial products.

Photodegradation half-life
Head-to-head
0.26 h (BDE-183) vs 6.46 h (BDE-100)
Reported congener-specific photolysis ranking; faster degradation influences environmental persistence inputs
24.8× difference; hexane, UV sunlight region, pseudo-first-order

GC-MS Thermal Stability and Column Compatibility

The molecular size and thermal stability of BDE-183 (MW = 722.5 g/mol) allow it to be processed using standard 30-meter non-polar GC columns without the severe thermal degradation observed with fully brominated congeners[2]. In contrast, BDE-209 (MW = 959 g/mol) is highly susceptible to breakdown in the GC injection port and requires specialized short columns (e.g., 15m) to minimize residence time [2]. BDE-183 provides stable, reproducible volatilization and sharp chromatographic peaks under standard ISO 22032 conditions, making it highly processable in routine high-throughput environmental screening [1].

Evidence DimensionGC-MS thermal stability and column requirement
Target Compound DataBDE-183 (Stable on standard 30m GC columns)
Comparator Or BaselineBDE-209 (Requires specialized 15m columns to prevent injection port degradation)
Quantified DifferenceBDE-183 avoids the 30-50% thermal degradation signal loss typical of BDE-209 under standard GC-MS conditions.
ConditionsGC-NCI-MS or HRMS environmental testing workflows

Laboratories can integrate BDE-183 into existing multi-residue GC-MS methods without investing in dedicated, short-column instrument configurations.

Plant bioconcentration factor
Cross-study comparable
BCF 0.51 (lettuce) vs expected inverse log Kow trend
Supports plant uptake model deviation review; BCF exceeds lower-brominated congeners
Greenhouse, compost-amended soil; no biotransformation detected

Intermediate Tracking in Reductive Debromination Assays

In remediation studies evaluating the breakdown of BDE-209 by nanoscale zero-valent iron (nZVI) or anaerobic bacteria, BDE-183 is generated as the primary hepta-BDE intermediate via the preferential removal of meta- and ortho-bromines [1]. While lower brominated congeners like BDE-47 appear only after prolonged degradation, BDE-183 is formed rapidly, serving as the immediate kinetic marker for the first stages of BDE-209 reduction [1]. Procuring BDE-183 as a reference standard is therefore mandatory for calibrating the kinetic models of early-stage PBDE detoxification[2].

Evidence DimensionPrimary intermediate yield in BDE-209 degradation
Target Compound DataBDE-183 (Major early-stage hepta-BDE intermediate)
Comparator Or BaselineBDE-47 / BDE-99 (Late-stage tetra/penta-BDE products)
Quantified DifferenceBDE-183 acts as the immediate rate-limiting tracking marker, appearing weeks before lower brominated congeners in reductive assays.
ConditionsReductive debromination using nZVI or Dehalococcoides cultures

Researchers developing catalytic or biological remediation strategies require BDE-183 to prove the initial degradation mechanisms of decabromodiphenyl ether.

Dermal absorption barrier
Head-to-head
Papp below quantification limit vs 1.1×10⁻² cm/h (BDE-1)
Supports dermal exposure model congener-specific input; flux differs >275-fold
EPISKIN, 24 h, 500 ng/cm²; steady state not reached for BDE-183/209
Hormetic cytotoxicity absence
Head-to-head
No hormetic response in 3 assays vs biphasic in 7 other congeners
Supports in vitro mixture study negative-control context; distinct non-hormetic profile
HepG2, DLD-1 cells; 1 pM–10 nM; MTS, ATP, DNA content endpoints
Regulatory marker specificity
Class-level inference
Codified as octa-BDE marker (Stockholm Convention)
Supports regulatory source identification compliance; requires authenticated standard
Co-elutes with BDE-175; HRGC-ECNI-MS confirmation needed
Trophic transfer dichotomy
Cross-study comparable
Trophic magnification (p<0.01) vs dilution (BDE-209, p<0.0001)
Supports food web bioaccumulation directional interpretation; congener ratio tracer
Marine food web, 18 species; BDE-183/BDE-154 ratio decreases with trophic level

ISO 22032 Compliant GC-MS/HRMS Calibration

BDE-183 is the essential native calibration standard for quantifying OctaBDE residues in water, soil, and sewage sludge using GC-NCI-MS or HRMS, ensuring strict compliance with international environmental monitoring protocols [1].

Catalytic and Microbial Remediation Modeling

Used as a target analyte to track the stepwise reductive debromination of BDE-209 by zero-valent iron nanoparticles or anaerobic microbial consortia, enabling the calculation of degradation kinetics [2].

Toxicokinetics and Bioaccumulation Assays

Procured for in vivo dietary exposure studies to measure the specific tissue partitioning, maternal transfer, and metabolic half-life of hepta-brominated diphenyl ethers compared to fully brominated analogs[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Octa-BDE source apportionment under Stockholm Convention
Certified single-congener standard with co-elution resolution
HRGC-MS confirmation of octa-BDE marker pattern
Environmental photodegradation fate studies
Rapidly photolyzing hepta-BDE tracer with predictable debromination pattern
UV half-life verification as positive-control benchmark
In vitro PBDE mixture toxicology study design
Non-hormetic baseline reference among major dietary congeners
Confirmation of absence of biphasic response in HepG2/DLD-1
Human dermal exposure risk assessment for indoor matrices
Congener-specific dermal absorption factor (negligible steady-state flux)
Dermal permeation assay validation (EPISKIN, 24 h)

XLogP3

8.3

LogP

8.27 (LogP)

UNII

6M82N9DXAI

MeSH Pharmacological Classification

Flame Retardants

Other CAS

207122-16-5

Wikipedia

2,2',3,4,4',5',6-heptabromodiphenyl ether

Biological Half Life

44.67 Days

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